4-(N-benzyl-N-methylsulfamoyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide
CAS No.: 683791-34-6
Cat. No.: VC4885333
Molecular Formula: C28H23N3O3S2
Molecular Weight: 513.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 683791-34-6 |
|---|---|
| Molecular Formula | C28H23N3O3S2 |
| Molecular Weight | 513.63 |
| IUPAC Name | 4-[benzyl(methyl)sulfamoyl]-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide |
| Standard InChI | InChI=1S/C28H23N3O3S2/c1-31(17-18-6-3-2-4-7-18)36(33,34)22-14-12-20(13-15-22)27(32)30-28-29-26-23-9-5-8-19-10-11-21(25(19)23)16-24(26)35-28/h2-9,12-16H,10-11,17H2,1H3,(H,29,30,32) |
| Standard InChI Key | USOUJGFCQSXGQU-UHFFFAOYSA-N |
| SMILES | CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C5CCC6=C5C4=CC=C6 |
Introduction
4-(N-benzyl-N-methylsulfamoyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide is a complex organic compound with a molecular formula of C22H24N2O2S2. It is classified as an organic sulfonamide derivative, which suggests potential applications in medicinal chemistry, particularly due to the presence of a sulfamoyl group. This group is often associated with pharmacological activity, including antibacterial properties and potential roles in treating various diseases.
Structural Features
The compound's structure includes a sulfamoyl group, which is a key feature of sulfonamides, known for their antibacterial properties. Additionally, it incorporates a thiazole ring, which is part of the acenaphtho[5,4-d]thiazol-8-yl moiety. This unique combination of structural elements may contribute to its biological properties, making it a subject of interest in drug development.
Synthesis and Chemical Behavior
The synthesis of 4-(N-benzyl-N-methylsulfamoyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide involves several chemical reactions starting from appropriate precursors. Understanding its chemical behavior through various reactions is crucial for assessing its reactivity profile and potential modifications to enhance efficacy.
Potential Applications
Given its structural features, this compound may have potential applications in targeting specific biological pathways, possibly related to cancer or other chronic conditions. The sulfamoyl group, in particular, is associated with pharmacological activity, which could be leveraged in drug development.
Research Findings and Future Directions
Quantitative structure-activity relationship (QSAR) studies could provide insights into how structural modifications affect biological activity. Molecular docking studies could further elucidate its interaction with specific biological targets such as enzymes or receptors.
Comparison with Similar Compounds
Other compounds with similar structural features, such as thiazole derivatives, have shown promising antimicrobial and anticancer activities. For example, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have demonstrated significant antimicrobial and anticancer effects . This suggests that 4-(N-benzyl-N-methylsulfamoyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide could also exhibit similar biological activities.
Data Table: Key Features of 4-(N-benzyl-N-methylsulfamoyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide
| Feature | Description |
|---|---|
| Molecular Formula | C22H24N2O2S2 |
| Classification | Organic sulfonamide derivative |
| Structural Features | Sulfamoyl group, thiazole ring |
| Potential Applications | Medicinal chemistry, possibly targeting cancer or chronic conditions |
| Stability | Stable under standard laboratory conditions |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume